molecular formula C12H16N2O3S B5829414 N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No. B5829414
M. Wt: 268.33 g/mol
InChI Key: ARBGXFNIHCNDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as CMPG, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of glycine receptor antagonists and has shown promising results in various studies.

Mechanism of Action

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide acts as a competitive antagonist of glycine receptors, binding to the receptor and preventing the binding of glycine. This results in a decrease in the activity of the receptor and a reduction in synaptic transmission. Glycine receptors are important for the regulation of inhibitory neurotransmission in the central nervous system, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, suggesting that it can modulate synaptic transmission. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to reduce the activity of spinal cord neurons involved in pain perception, suggesting that it may have potential as a pain reliever.

Advantages and Limitations for Lab Experiments

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a number of advantages for use in lab experiments. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has some limitations as well. It has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide as a therapeutic agent for neurological disorders. Studies have shown that glycine receptors are involved in the pathogenesis of various neurological disorders, including epilepsy, schizophrenia, and chronic pain. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may have potential as a treatment for these disorders by modulating glycine receptor activity.
Another area of interest is the development of more potent and selective glycine receptor antagonists. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a useful tool for studying glycine receptor function, but more potent and selective antagonists would be useful for developing new therapeutic agents.
Conclusion:
In conclusion, N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, or N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, is a chemical compound that has shown promising results in scientific research. It is a potent and selective antagonist of glycine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has potential as a therapeutic agent for neurological disorders, and future research may lead to the development of more potent and selective glycine receptor antagonists.

Synthesis Methods

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be synthesized using a multistep process, starting with the reaction of cyclopropylamine with 4-methylsulfonylbenzoyl chloride to obtain N-cyclopropyl-N-(4-methylsulfonylphenyl)formamide. This intermediate is then reacted with phenylglycine to obtain N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective antagonist of glycine receptors, which are important for the regulation of synaptic transmission in the central nervous system. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been used to study the role of glycine receptors in various physiological processes, including pain perception, motor control, and synaptic plasticity.

properties

IUPAC Name

N-cyclopropyl-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)14(11-5-3-2-4-6-11)9-12(15)13-10-7-8-10/h2-6,10H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGXFNIHCNDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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